molecular formula C9H12BrNO B1377243 2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL CAS No. 1240605-07-5

2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL

Cat. No.: B1377243
CAS No.: 1240605-07-5
M. Wt: 230.1 g/mol
InChI Key: LDCHIDRQVQHFCA-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL is an organic compound that features a bromopyridine moiety attached to a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyridine with a suitable alkylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted pyridine compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-8(10)5-11-4-7/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCHIDRQVQHFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-(5-bromo-pyridin-3-yl)-2-methyl-propionic acid ethyl ester (2.4 g, 0.009 mol) in MeOH (30 mL) is added sodium borohydride (1.7 g, 0.044 mol). The resulting mixture is heated to reflux for 5 h. The reaction is cooled to room temperature and concentrated then is washed with water and extracted with DCM. The combined organic layers are dried (Na2SO4), concentrated and purified by silica gel column to obtain 2-(5-bromo-pyridin-3-yl)-2-methyl-propan-1-ol (661 mg).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the title compound from Example 53 Step D (93 g, 0.34 mol) in ethanol (1.2 L) was added lithium borohydride (16.6 g, 0.75 mol). The resulting mixture was heated to reflux and stirred overnight. The reaction was then cooled to room temperature and poured onto ice. The mixture was extracted with ethyl acetate, and the organic layer washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification by flash chromatograph on silica gel (petroleum ether/ethyl acetate=40/1-8/1) provided the title compound: LCMS m/z 230 [M+H]+; 1H NMR (300 MHz, CDCl3) δ 8.58 (s, 1H), 8.52 (s, 1H), 7.97 (s, 1H), 4.82-4.86 (m, 1H), 3.44-3.46 (m, 2H), 1.24 (s, 6H).
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL
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2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL
Reactant of Route 6
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL

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